3-[(4-Bromophenoxy)methyl]benzoic acid

Catechol O‑methyltransferase inhibition Neurological disorders Enzymology

Generic substitution among bromophenoxy benzoic acid derivatives leads to irreproducible bioactivity. This meta-substituted regioisomer is the specific, validated lead-optimization scaffold you need. - COMT IC50 = 18 nM (30-fold > tolcapone) for Parkinson's screening - Aldose reductase IC50 = 20 nM (equivalent to epalrestat) for polyol pathway studies - Anti-enterococcal IC50 = 3.06 µM (3.3-fold > ampicillin) for antimicrobial SAR - Ambient shipping; stable solid powder for parallel synthesis & ADME profiling

Molecular Formula C14H11BrO3
Molecular Weight 307.14 g/mol
CAS No. 855749-65-4
Cat. No. B1296963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Bromophenoxy)methyl]benzoic acid
CAS855749-65-4
Molecular FormulaC14H11BrO3
Molecular Weight307.14 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C(=O)O)COC2=CC=C(C=C2)Br
InChIInChI=1S/C14H11BrO3/c15-12-4-6-13(7-5-12)18-9-10-2-1-3-11(8-10)14(16)17/h1-8H,9H2,(H,16,17)
InChIKeyZSJFWCQRVFWJCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 0.5 g / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Bromophenoxy)methyl]benzoic acid (CAS 855749-65-4): A Meta‑Substituted Bromophenoxy Benzoic Acid with Quantifiable Biochemical Differentiation for Targeted Procurement


3-[(4-Bromophenoxy)methyl]benzoic acid (CAS 855749‑65‑4) is a brominated aromatic compound classified as a phenoxybenzoic acid derivative. It features a meta‑substituted benzoic acid core linked via a methyleneoxy bridge to a para‑bromophenyl group, with a molecular weight of 307.14 g/mol and calculated XLogP3 of 3.8 [REFS‑1]. The compound is commercially available at 95% purity from major vendors and is stored at room temperature as a solid powder [REFS‑2]. While structurally related to other bromophenoxymethylbenzoic acids, its specific substitution pattern confers distinct physicochemical and biological properties that directly impact its utility as a research tool and lead‑optimization intermediate.

1
Meta-substituted bromophenoxy benzoic acid scaffold with distinct isomer-specific properties for lead-optimization studies
2
Reported assay context: supports COMT and aldose reductase pathway investigation in biochemical screens
3
Room-temperature powder storage simplifies compound management for medium-throughput screening workflows

Why 3-[(4-Bromophenoxy)methyl]benzoic Acid Cannot Be Interchanged with Positional Isomers or Alternative Bromophenoxy Benzoic Acids: A Data‑Driven Assessment of Structural Uniqueness


Generic substitution among bromophenoxy benzoic acid derivatives is not scientifically valid due to pronounced differences in lipophilicity, target‑binding kinetics, and antimicrobial efficacy that arise from even minor positional changes. For instance, the 3‑[(4‑bromophenoxy)methyl]benzoic acid regioisomer exhibits an XLogP3 of 3.8 [REFS‑1], whereas the para‑substituted analog 4‑[(4‑bromophenoxy)methyl]benzoic acid displays a LogP of 4.58 [REFS‑2]—a 0.78 unit increase that substantially alters membrane permeability and off‑target binding profiles. Similarly, in vitro enzymatic assays demonstrate that the meta‑substituted target compound inhibits catechol O‑methyltransferase (COMT) with an IC50 of 18 nM [REFS‑3], while other bromophenoxy benzoic acid congeners show markedly lower potency (e.g., IC50 = 500 nM for 3‑[(3‑bromophenoxy)methyl]benzoic acid against EGFR [REFS‑4]). These quantitative disparities underscore that interchanging compounds without verifying the precise substitution pattern would compromise experimental reproducibility and lead‑candidate integrity.

Positional isomer (4-substituted)
Higher lipophilicity (LogP 4.58 vs 3.8) may shift membrane permeability and off-target binding profiles, limiting direct substitution in aqueous assays
Other bromophenoxy analogs
COMT and aldose reductase potency context may not transfer; reported congener IC50 varies significantly (e.g., ~500 nM for EGFR), requiring pathway-specific validation
Tolcapone or Epalrestat
Clinically established inhibitors serve distinct endpoint contexts; direct interchange without verifying isomer-specific assay response may compromise research reproducibility

3-[(4-Bromophenoxy)methyl]benzoic Acid Quantitative Differentiation: Head‑to‑Head Biochemical and Physicochemical Comparisons Against Reference Standards and Isomers


COMT Inhibition Potency: 3-[(4-Bromophenoxy)methyl]benzoic Acid Exhibits 30‑Fold Higher Affinity than Tolcapone in Rat Brain Homogenate Assays

The target compound inhibits catechol O‑methyltransferase (COMT) in rat brain homogenate with an IC50 of 18 nM [REFS‑1]. In contrast, the clinically established COMT inhibitor tolcapone displays an IC50 of 550 nM (0.55 µM) in recombinant COMT assays under comparable conditions [REFS‑2]. This represents a 30‑fold enhancement in in vitro potency for 3‑[(4‑bromophenoxy)methyl]benzoic acid, positioning it as a highly sensitive probe for COMT‑mediated pathways or a privileged scaffold for next‑generation inhibitor design.

COMT Inhibition
Reported
18 nM (IC50)
Supports COMT pathway probe context
30-fold lower than tolcapone in reported rat brain assay
Catechol O‑methyltransferase inhibition Neurological disorders Enzymology

Aldose Reductase Inhibition: 3-[(4-Bromophenoxy)methyl]benzoic Acid Matches the Potency of the Reference Inhibitor Epalrestat in Human Enzyme Assays

3-[(4-Bromophenoxy)methyl]benzoic acid inhibits human aldose reductase with an IC50 of 20 nM [REFS‑1]. This value is directly comparable to epalrestat, a clinically approved aldose reductase inhibitor, which exhibits an IC50 of 10 nM in rat lens assays and 25 nM in human placental preparations [REFS‑2]. The near‑equivalent potency of the target compound suggests that it can serve as a non‑proprietary tool compound for interrogating the polyol pathway, offering researchers a cost‑effective alternative to epalrestat without sacrificing on‑target activity.

Aldose Reductase Inhibition
Reported
20 nM (IC50)
Endpoint context comparable to epalrestat
Human enzyme assay context; supports polyol pathway screening
Aldose reductase inhibition Diabetic complications Polyol pathway

Antibacterial Activity: 3-[(4-Bromophenoxy)methyl]benzoic Acid Demonstrates 3‑Fold Superior Potency Against Enterococcus faecalis Relative to Ampicillin

In standardized broth microdilution assays against Enterococcus faecalis, 3-[(4‑bromophenoxy)methyl]benzoic acid achieves an IC50 of 3.06 µM (3,060 nM) [REFS‑1]. Under identical conditions, ampicillin—a first‑line clinical antibiotic—exhibits an IC50 of 10 µM (10,000 nM) [REFS‑2]. The 3.3‑fold potency advantage of the target compound highlights its potential as a novel antibacterial scaffold, particularly against biofilm‑forming Gram‑positive pathogens.

Antimicrobial Activity
Reported
3.06 µM (IC50)
Supports antimicrobial screening context
E. faecalis broth dilution; reported comparator ampicillin: 10 µM
Antimicrobial discovery Gram‑positive bacteria Biofilm inhibition

Lipophilicity Tuning: 3-[(4-Bromophenoxy)methyl]benzoic Acid Possesses an Optimal LogP of 3.8, 0.78 Units Lower than the 4‑Substituted Isomer, Enhancing Aqueous Compatibility

The calculated XLogP3 of 3-[(4‑bromophenoxy)methyl]benzoic acid is 3.8 [REFS‑1]. Its regioisomer, 4-[(4‑bromophenoxy)methyl]benzoic acid, exhibits a significantly higher LogP of 4.58 [REFS‑2]. This 0.78 unit reduction in lipophilicity for the meta‑substituted compound predicts improved aqueous solubility and reduced plasma protein binding, factors that are critical for in vivo studies and formulation development.

Lipophilicity Tuning
Computed
XLogP3 = 3.8
Supports aqueous-compatibility review
0.78 units lower than 4-substituted isomer
Physicochemical profiling ADME prediction Lead optimization

Vendor‑Verified Purity and Storage: 95% Purity with Room‑Temperature Stability Simplifies Laboratory Handling and Reduces Cold‑Chain Logistics

Commercially supplied 3-[(4‑bromophenoxy)methyl]benzoic acid (Enamine catalog ENA333558949, distributed by Sigma‑Aldrich) is guaranteed at 95% purity and is stored as a powder at ambient temperature (RT) [REFS‑1]. In contrast, many structurally related bromophenoxy benzoic acids require refrigerated or frozen storage to prevent degradation, adding logistical complexity and cost. The room‑temperature stability of this compound streamlines inventory management and reduces the likelihood of potency loss due to freeze‑thaw cycles.

Storage & Purity
Data to verify
95% purity, RT storage
Procurement-logistics context
Vendor specification; cold-chain not required for routine handling
Chemical procurement Compound management Reproducibility

High‑Impact Research and Procurement Scenarios for 3-[(4-Bromophenoxy)methyl]benzoic Acid Driven by Quantitative Differentiation Data


Biochemical Screening for Novel COMT Inhibitors

With an IC50 of 18 nM against rat brain COMT—30‑fold more potent than tolcapone [REFS‑1][REFS‑2]—3-[(4‑bromophenoxy)methyl]benzoic acid serves as an ideal positive control or benchmark compound for high‑throughput screening campaigns aimed at identifying next‑generation COMT inhibitors for Parkinson's disease and other neurological disorders.

Aldose Reductase‑Focused Diabetic Complication Research

The compound's aldose reductase IC50 of 20 nM, equivalent to epalrestat [REFS‑1][REFS‑2], positions it as a cost‑effective tool compound for investigating the polyol pathway in diabetic neuropathy, retinopathy, and nephropathy. It can be used to validate target engagement in cell‑based models of hyperglycemia.

Antibacterial Lead Discovery Against Enterococcus faecalis

Given its 3.3‑fold potency advantage over ampicillin in inhibiting Enterococcus faecalis growth (IC50 3.06 µM vs 10 µM) [REFS‑1][REFS‑2], this compound is a compelling starting point for medicinal chemistry optimization aimed at overcoming vancomycin‑resistant enterococci and biofilm‑associated infections.

Physicochemical Property‑Driven Lead Optimization

The 0.78‑unit lower LogP of the 3‑substituted isomer (3.8) compared to the 4‑substituted isomer (4.58) [REFS‑1][REFS‑2] makes it the preferred scaffold for SAR studies where aqueous solubility and reduced non‑specific binding are critical. Its room‑temperature stability further facilitates parallel synthesis and high‑throughput ADME profiling [REFS‑3].

Application
Selection Property
Validation Focus
COMT inhibitor screening studies
COMT pathway probe context
Enzyme inhibition endpoint review
Polyol pathway research
Aldose reductase assay context
Target-engagement model review
Antimicrobial screening studies
Antimicrobial screening context
MIC and strain-panel endpoints
Physicochemical lead optimization
Isomer-specific lipophilicity profile
Aqueous-compatibility and ADME screening

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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